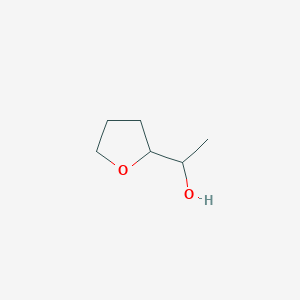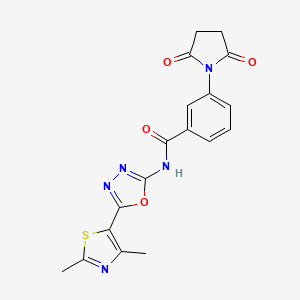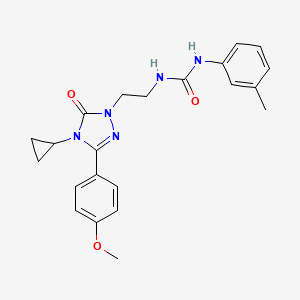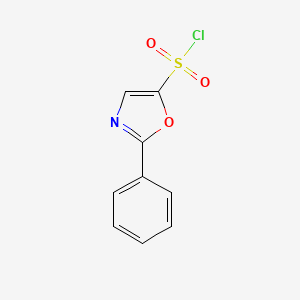![molecular formula C10H19ClN4O B3010984 3-[[(1S,2S)-2-Aminocyclohexyl]methyl]-4-methyl-1H-1,2,4-triazol-5-one;hydrochloride CAS No. 2137704-32-4](/img/structure/B3010984.png)
3-[[(1S,2S)-2-Aminocyclohexyl]methyl]-4-methyl-1H-1,2,4-triazol-5-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 1H-1,2,4-triazol-5-one, which is a type of triazole. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities .
Molecular Structure Analysis
The compound has a 1,2,4-triazol-5-one ring and a cyclohexyl ring, which could exist in various conformations. The 1S,2S stereochemistry indicates that the two substituents on the cyclohexyl ring are in a trans configuration .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the triazole and cyclohexyl rings. The triazole ring might undergo reactions typical for heterocyclic compounds, such as electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the characteristics of its functional groups. For example, the presence of the polar triazole ring might increase its solubility in polar solvents .Applications De Recherche Scientifique
Chemical Synthesis and Structural Properties
Synthesis and Structural Analysis : Research indicates the successful synthesis and structural characterization of various derivatives of 1,2,4-triazoles, such as methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate hydrochloride. These compounds were studied using techniques like HPLC, GC-MS, FTIR, and NMR spectroscopy, providing insights into their structural and conformational characteristics (Dzygiel et al., 2004).
Selective Alkylation Processes : Studies have explored the selective alkylation of amino-1H-1,2,4-triazoles, revealing insights into the chemical behavior and potential applications in synthesizing novel compounds (Anders et al., 1997).
Photochemical Applications
- Photochemical Degradation Studies : Investigations into the photochemical degradation of N-arylmethyl derivatives of 3-amino-1,2,4-triazole have been conducted, showcasing the potential for developing photoactivatable compounds (Er-rhaimini & Mornet, 1992).
Spectroscopic Analysis
- Spectroscopic Characterization : The spectral and structural properties of 1,2,4-triazole derivatives have been extensively studied, with research focusing on their IR, NMR, and UV spectral data. Such studies provide valuable information on the electronic and molecular structure of these compounds (Yüksek et al., 2005).
Theoretical and Computational Studies
- Theoretical Predictions and Calculations : Theoretical approaches, including MO and ab initio methods, have been applied to 1,2,4-triazoles to predict their relative energies, activation barriers, and product formation, enhancing the understanding of their chemical behavior (Anders et al., 1997).
Potential Pharmacological Properties
- Investigation of Pharmacological Properties : While avoiding details on drug use and side effects, it's noted that the structure and pharmacological properties of 1,2,4-triazoles and their derivatives have been a subject of interest due to potential applications in medical practice (Gotsulya et al., 2018).
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[[(1S,2S)-2-Aminocyclohexyl]methyl]-4-methyl-1H-1,2,4-triazol-5-one;hydrochloride' involves the conversion of starting materials through a series of chemical reactions to yield the final product. The pathway involves the protection of the amine group, followed by the formation of the triazole ring and the deprotection of the amine group. The final step involves the addition of hydrochloric acid to yield the hydrochloride salt of the compound.", "Starting Materials": [ "Cyclohexanone", "Methylamine", "Sodium azide", "Formic acid", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Protection of the amine group by reaction with cyclohexanone and methylamine to yield N-methylcyclohexylamine", "Formation of the triazole ring by reaction of N-methylcyclohexylamine with sodium azide and formic acid to yield 3-[(1S,2S)-2-azidocyclohexyl]methyl-4-methyl-1H-1,2,4-triazol-5-one", "Deprotection of the amine group by reaction with sodium hydroxide to yield 3-[[(1S,2S)-2-Aminocyclohexyl]methyl]-4-methyl-1H-1,2,4-triazol-5-one", "Addition of hydrochloric acid to yield the hydrochloride salt of the compound" ] } | |
Numéro CAS |
2137704-32-4 |
Formule moléculaire |
C10H19ClN4O |
Poids moléculaire |
246.74 g/mol |
Nom IUPAC |
3-[[(1R,2R)-2-aminocyclohexyl]methyl]-4-methyl-1H-1,2,4-triazol-5-one;hydrochloride |
InChI |
InChI=1S/C10H18N4O.ClH/c1-14-9(12-13-10(14)15)6-7-4-2-3-5-8(7)11;/h7-8H,2-6,11H2,1H3,(H,13,15);1H/t7-,8-;/m1./s1 |
Clé InChI |
GEUHWZJJWFLVNJ-SCLLHFNJSA-N |
SMILES isomérique |
CN1C(=NNC1=O)C[C@H]2CCCC[C@H]2N.Cl |
SMILES |
CN1C(=NNC1=O)CC2CCCCC2N.Cl |
SMILES canonique |
CN1C(=NNC1=O)CC2CCCCC2N.Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 2-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)benzoate](/img/structure/B3010903.png)


![Ethyl 6-acetyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3010907.png)

![Methyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B3010909.png)


![(Z)-N'-(3-methoxybenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B3010915.png)



![N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B3010921.png)